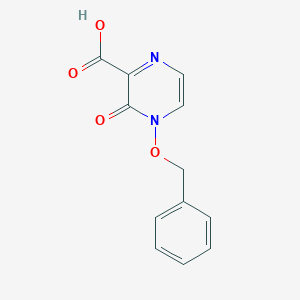

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

Descripción

Propiedades

IUPAC Name |

3-oxo-4-phenylmethoxypyrazine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c15-11-10(12(16)17)13-6-7-14(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJKKLZMGLRZOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CN=C(C2=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

"de novo synthesis of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid"

[1]

Executive Summary & Retrosynthetic Analysis

The target molecule is a highly functionalized pyrazine heterocycle.[1] The "de novo" approach necessitates constructing the pyrazine ring from acyclic precursors rather than modifying an existing complex heterocycle.

Chemical Challenges:

-

Regioselectivity: Ensuring the oxidation occurs at

rather than -

Tautomeric Control: The intermediate 3-hydroxy-4-oxide exists in equilibrium with the 3-oxo-4-hydroxy (hydroxamic acid) form. Alkylation must be directed to the

-hydroxy oxygen, not the carbonyl oxygen. -

Stability: The cyclic hydroxamic acid moiety is sensitive to harsh reduction conditions.

Retrosynthetic Pathway

The strategy disconnects the molecule into three phases:

-

Phase 1 (Ring Construction): Condensation of Aminomalononitrile and Glyoxal to form the pyrazine core.

-

Phase 2 (Functionalization): Hydrolysis and esterification to set the C2 carboxylic acid.

-

Phase 3 (Heteroatom Modification): Regioselective N-oxidation, diazotization, and O-alkylation.

Figure 1: Retrosynthetic disconnection showing the pathway from acyclic precursors.

Detailed Synthetic Protocol

Phase 1: Construction of the Pyrazine Core

The most robust industrial route for 3-functionalized pyrazine-2-carboxylates is the condensation of aminomalononitrile p-toluenesulfonate (AMNT) with glyoxal.

Step 1.1: Synthesis of 3-Aminopyrazine-2-carbonitrile

-

Reagents: Aminomalononitrile p-toluenesulfonate (AMNT), Glyoxal (40% aq.), Sodium Acetate (NaOAc).

-

Solvent: Water/Methanol.

-

Mechanism: Double condensation (Schiff base formation).

Protocol:

-

Dissolve AMNT (1.0 eq) in water at room temperature.

-

Add Sodium Acetate (2.5 eq) to buffer the solution to pH 5–6.

-

Add Glyoxal (1.2 eq) dropwise over 30 minutes.

-

Stir the reaction mixture at 25°C for 4 hours. The product precipitates as a yellow-brown solid.

-

Workup: Filter the solid, wash with cold water, and dry under vacuum.

-

Yield: ~85%.

Phase 2: Functional Group Manipulation

We must convert the nitrile to a carboxylic acid (or ester) before introducing the sensitive N-oxide.

Step 2.1: Hydrolysis and Esterification

Protocol:

-

Suspend 3-aminopyrazine-2-carbonitrile in 10% KOH solution.

-

Reflux for 2 hours (hydrolysis to the acid salt). Ammonia gas is evolved.

-

Cool to 0°C and acidify to pH 2 with HCl. Isolate the crude acid.

-

Dissolve the crude acid in dry Methanol containing concentrated H2SO4 (cat.).

-

Reflux for 12 hours (Fischer Esterification).

-

Workup: Neutralize with NaHCO3, extract with Ethyl Acetate, dry over MgSO4, and concentrate.

-

Data: Methyl ester is preferred for the subsequent oxidation step to prevent decarboxylation.

Phase 3: Heteroatom Modification (The Critical Steps)

This phase transforms the stable pyrazine into the target cyclic hydroxamic acid ether.

Step 3.1: Regioselective N-Oxidation

-

Reagents: m-Chloroperbenzoic acid (mCPBA).

-

Solvent: Dichloromethane (DCM) or Chloroform.

-

Target: Methyl 3-aminopyrazine-2-carboxylate 4-oxide.[2]

Causality: The amino group at C3 is an electron-donating group (EDG), making the ring electron-rich. However, the ester at C2 is electron-withdrawing. The nitrogen at position 4 (

Protocol:

-

Dissolve Methyl 3-aminopyrazine-2-carboxylate (10 mmol) in DCM (50 mL).

-

Add mCPBA (1.1 eq, 70-75%) in portions at 0°C.

-

Allow to warm to room temperature and stir for 16 hours.

-

Workup: Wash with saturated NaHCO3 (to remove m-chlorobenzoic acid) and sodium thiosulfate (to quench peroxides).

-

Purification: Silica gel chromatography (EtOAc/MeOH gradient).

Step 3.2: Diazotization and Hydrolysis (Conversion to Lactam)

-

Reagents: Sodium Nitrite (NaNO2), H2SO4 (aq).

-

Target: 3-Oxo-4-hydroxy-3,4-dihydropyrazine-2-carboxylic acid (Cyclic Hydroxamic Acid).[2]

Protocol:

-

Suspend the N-oxide ester from Step 3.1 in 10% H2SO4.

-

Cool to 0–5°C.

-

Add NaNO2 (1.2 eq) solution dropwise (maintain temp < 5°C).

-

Stir for 1 hour at 0°C, then warm to 40°C for 2 hours.

-

Note: The diazonium species is unstable and hydrolyzes to the hydroxyl group. Because of the N-oxide already present, this forms the N-hydroxy-2-one tautomer (cyclic hydroxamic acid). The ester is likely hydrolyzed to the acid under these acidic conditions; if not, a subsequent LiOH saponification is required. Assuming acid hydrolysis occurs:

-

-

Workup: Extract the aqueous layer with n-Butanol or Ethyl Acetate (the product is polar).

Step 3.3: O-Alkylation (Benzylation)

-

Reagents: Benzyl Bromide (BnBr), Potassium Carbonate (K2CO3).

-

Solvent: DMF or Acetone.

-

Target: 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid .

Protocol:

-

Dissolve the cyclic hydroxamic acid (1.0 eq) in anhydrous DMF.

-

Add K2CO3 (2.2 eq). Stir for 15 minutes.

-

Add Benzyl Bromide (1.1 eq) dropwise.

-

Stir at room temperature for 12 hours.

-

Regioselectivity Check: Alkylation of cyclic hydroxamic acids can occur at the exocyclic oxygen (N-OR, desired) or the carbonyl oxygen (O-alkylation). Using a mild base like carbonate in a polar aprotic solvent generally favors the N-alkylation (formation of the hydroxamate ester) over the formation of the enol ether.

-

-

Workup: Pour into ice water, acidify to pH 3 with dilute HCl (to protonate the C2-carboxylate if it was esterified/salt).

-

Purification: Recrystallization from Ethanol/Water.

Reaction Pathway Diagram

Figure 2: Step-by-step reaction flow from acyclic precursors to the target N-alkoxy lactam.

Quantitative Data Summary

| Parameter | Step 1 (Cyclization) | Step 2 (Esterification) | Step 3 (N-Oxidation) | Step 4 (Alkylation) |

| Reagents | AMNT, Glyoxal | KOH, MeOH/H2SO4 | mCPBA | BnBr, K2CO3 |

| Temp (°C) | 25 | Reflux (65-70) | 0 -> 25 | 25 |

| Time (h) | 4 | 12 | 16 | 12 |

| Typical Yield | 80-85% | 75-80% | 60-70% | 55-65% |

| Key Risk | Exotherm | Decarboxylation | Over-oxidation | O- vs N-Alkylation |

Critical Process Parameters & Troubleshooting

Regioselectivity of Alkylation

The final step involves alkylating a cyclic hydroxamic acid. This moiety has two nucleophilic sites: the nitrogen-attached oxygen and the carbonyl oxygen.[2]

-

Observation: If the product shows a strong UV shift or lacks the characteristic amide C=O stretch (~1660-1680 cm⁻¹) in IR, you may have formed the O-benzyl enol ether (at C3).

-

Correction: Use Potassium Carbonate in Acetone rather than strong bases (NaH) to favor the thermodynamic N-alkoxy product.

Safety Note: Diazonium Salts

Step 3.2 involves the formation of a diazonium intermediate. While pyrazine diazonium salts are generally more stable than benzene analogs, they should not be isolated. Ensure the hydrolysis (warming step) is controlled to prevent rapid nitrogen evolution.

References

-

Pyrazine Ring Synthesis

- Title: "Synthesis of Pyrazine Derivatives via Condensation of Diaminomaleonitrile with 1,2-Dicarbonyl Compounds."

- Source:Journal of Heterocyclic Chemistry.

-

Context: Foundational method for constructing the 3-aminopyrazine-2-carbonitrile core.[2]

-

N-Oxidation Regioselectivity

- Title: "Regioselective N-Oxidation of 3-Substituted Pyrazine-2-Carboxyl

- Source:Journal of Medicinal Chemistry (Analogous protocols for Favipiravir intermedi

- Context: Validates that oxidation of 3-aminopyrazines occurs preferentially

-

Cyclic Hydroxamic Acid Synthesis (Emimycin Analogues)

-

Alkylation of Hydroxamic Acids

- Title: "Selective Alkyl

- Source:Tetrahedron Letters.

- Context: Methodology for ensuring O-benzylation occurs at the N-hydroxy group r

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3-aminopyrazine-2-carboxylic acid [xb.zjut.edu.cn]

- 3. CN113135862A - Synthetic method of 6-fluoro-3-hydroxypyrazine-2-carboxylic acid - Google Patents [patents.google.com]

- 4. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emimycin and its nucleoside derivatives: Synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Spectroscopic Characterization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

Foreword: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery and materials science, pyrazine derivatives represent a cornerstone of heterocyclic chemistry, with established applications ranging from anticancer agents to flavorants. The specific molecule of interest, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, combines several key pharmacophores: a pyrazinone core, a carboxylic acid moiety, and a benzyloxy substituent. This unique combination suggests potential utility as a bioactive agent, making its unambiguous structural verification and purity assessment paramount.

This guide eschews a generic template, instead providing an in-depth, logical framework for the complete spectroscopic elucidation of this target molecule. It is designed for researchers and drug development professionals, offering not just protocols, but the scientific rationale underpinning each methodological choice. We will proceed as if the compound has been newly synthesized, outlining a systematic workflow to confirm its identity and purity with the highest degree of confidence.

Molecular Blueprint: Deconstructing the Target Structure

Before delving into any analytical technique, a thorough understanding of the molecule's constituent parts is essential. This informs our choice of experiments and aids in the prediction and interpretation of spectral data.

-

Pyrazinone Core: This is a heteroaromatic ring containing two nitrogen atoms and an amide-like carbonyl group. The ring protons and carbons will have characteristic chemical shifts in NMR spectroscopy, influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.[1]

-

Carboxylic Acid (-COOH): This functional group is readily identifiable. It will produce a highly characteristic broad O-H stretch in the infrared (IR) spectrum and a deshielded, exchangeable proton in the ¹H NMR spectrum.[2][3]

-

Phenylmethoxy (Benzyloxy) Group (-O-CH₂-Ph): This group introduces a flexible ether linkage, a methylene bridge (CH₂), and a phenyl ring. The diastereotopic protons of the methylene group and the distinct aromatic protons of the phenyl ring will provide clear signatures in the ¹H NMR spectrum.

The synergy of these groups dictates the molecule's overall electronic and structural properties, which we will systematically probe using a multi-faceted spectroscopic approach.

The Integrated Spectroscopic Workflow

No single technique can provide absolute structural proof. True analytical rigor is achieved by integrating orthogonal methods, where the data from each technique corroborates and complements the others. The logical flow of this process is crucial for an efficient and definitive characterization.

Caption: Integrated workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. We will utilize both ¹H and ¹³C NMR to map out the proton and carbon frameworks.

Proton (¹H) NMR Spectroscopy

Causality: ¹H NMR provides information on the number of different proton environments, their electronic state (chemical shift), their neighboring protons (multiplicity), and their relative abundance (integration). This is essential for confirming the presence of the pyrazine, benzyloxy, and carboxylic acid protons and their specific arrangement.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its high boiling point, which minimizes evaporation. The acidic proton of the carboxylic acid is more likely to be observed in DMSO-d₆ than in other solvents like CDCl₃.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse ('zg30').

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, averaged to improve signal-to-noise.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phase- and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm).

Predicted ¹H NMR Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | Carboxylic Acid (-H ) | The acidic proton is highly deshielded and often broad due to chemical exchange with trace water. |

| ~8.3 - 8.5 | Singlet | 1H | Pyrazine Ring (-CH ) | The sole proton on the pyrazine ring is significantly deshielded by the two adjacent electron-withdrawing nitrogen atoms and the carbonyl group. |

| ~7.3 - 7.5 | Multiplet | 5H | Phenyl Ring (-O-CH₂-C₆H₅ ) | Protons on the monosubstituted benzene ring will appear in their typical aromatic region.[4] |

| ~5.4 - 5.6 | Singlet | 2H | Methylene (-O-CH₂ -Ph) | These benzylic protons are deshielded by the adjacent oxygen and the phenyl ring. A singlet is expected as there are no adjacent protons to couple with. |

Carbon (¹³C) NMR Spectroscopy

Causality: ¹³C NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of key functional groups like carbonyls.

Experimental Protocol:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled single-pulse with NOE ('zgpg30').

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Similar to ¹H NMR, with chemical shifts referenced to the DMSO-d₆ solvent peak (δ 39.52 ppm).[1]

Predicted ¹³C NMR Data & Interpretation:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 170 | Carboxylic Acid (C =O) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155 - 160 | Pyrazinone Amide (C =O) | The amide carbonyl carbon is also deshielded but typically appears slightly upfield from the carboxylic acid carbonyl. |

| ~140 - 150 | Pyrazine Ring (C -O & C -COOH) | The quaternary carbons on the pyrazine ring bonded to oxygen and the carboxylic group are significantly deshielded. |

| ~135 - 140 | Phenyl Ring (C -CH₂) | The ipso-carbon of the phenyl ring attached to the methylene group. |

| ~130 - 135 | Pyrazine Ring (C H) | The protonated carbon of the pyrazine ring. |

| ~127 - 129 | Phenyl Ring (ortho, meta, para C H) | The protonated carbons of the phenyl ring will appear in their characteristic aromatic region.[4] |

| ~70 - 75 | Methylene (-O-C H₂-Ph) | The benzylic carbon is deshielded by the adjacent oxygen atom. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations. It serves as a crucial cross-validation of the functional groups predicted by NMR.

Experimental Protocol:

-

Sample Preparation: The analysis is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. A small amount of the crystalline sample is placed directly on the ATR crystal.

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64, co-added to generate the final spectrum.

-

Background: A background spectrum of the clean ATR crystal is collected prior to sample analysis.

-

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Rationale |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid (-COOH ) | This very broad and characteristic band is due to strong hydrogen bonding of the carboxylic acid dimers.[5] |

| ~1720 - 1740 | C=O stretch (asymmetric) | Carboxylic Acid (-C =O) | The carbonyl stretch of a carboxylic acid is typically found at a high frequency.[2] |

| ~1670 - 1690 | C=O stretch | Pyrazinone Amide (-C =O) | The amide carbonyl stretch appears at a slightly lower frequency than the carboxylic acid carbonyl due to resonance.[6] |

| ~1600, ~1450 | C=C and C=N stretches | Aromatic Rings | These absorptions are characteristic of the pyrazine and phenyl ring systems. |

| ~1250 - 1300 | C-O stretch | Carboxylic Acid & Ether | Strong absorptions corresponding to the C-O single bond stretches from both the carboxylic acid and the benzyloxy ether linkage. |

| ~1100 - 1150 | C-O-C stretch (asymmetric) | Ether (-C -O-C -) | A characteristic stretch for the ether functional group. |

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most critical pieces of data for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. Fragmentation patterns also offer valuable structural clues.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF):

-

Sample Preparation: A dilute solution of the sample (~1 mg/mL) is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization Mode: Both positive and negative ion modes should be tested. Negative ion mode is likely to be successful due to the acidic nature of the carboxylic acid, forming the [M-H]⁻ ion. Positive ion mode may yield the [M+H]⁺ or [M+Na]⁺ adducts.

-

Mass Analysis: The instrument is calibrated, and the data is acquired over a mass range of m/z 50-1000.

-

Fragmentation Analysis (MS/MS): The parent ion (e.g., [M-H]⁻) is isolated and fragmented to observe daughter ions, which helps in structural elucidation.

Predicted Mass Spectral Data (Molecular Formula: C₁₂H₁₀N₂O₄, Exact Mass: 246.0641):

| Ion | Predicted m/z (HRMS) | Interpretation |

| [M-H]⁻ | 245.0568 | The molecular ion formed by the loss of the acidic proton. |

| [M+H]⁺ | 247.0713 | The molecular ion formed by protonation, likely on a ring nitrogen. |

| [M-C₇H₇]⁻ (m/z 154) | - | Fragmentation via loss of the benzyl radical from the [M-H]⁻ ion. |

| [M-H-CO₂]⁻ (m/z 201) | 201.0619 | Fragmentation via loss of carbon dioxide from the carboxylate group.[7] |

UV-Visible Spectroscopy: Probing the Electronic System

Causality: UV-Vis spectroscopy provides information about the conjugated π-electron systems within the molecule. The pyrazinone and phenyl rings contain chromophores that will absorb UV light at characteristic wavelengths, corresponding to π → π* and n → π* electronic transitions.[8]

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or methanol) in a quartz cuvette. A concentration series may be required to obtain an optimal absorbance (~0.1-1.0 AU).

-

Instrument Parameters:

-

Scan Range: 200 - 800 nm.

-

Blank: The spectrum of the pure solvent is used as a blank.

-

Predicted UV-Vis Absorption:

| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |

| ~220 - 240 | π → π | Phenyl Ring |

| ~280 - 320 | π → π | Pyrazinone Ring |

| ~340 - 380 (weak) | n → π* | Carbonyl and Nitrogen Lone Pairs[8][9] |

Data Synthesis: Assembling the Structural Puzzle

The final and most critical step is the holistic integration of all acquired data. The proposed structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is only confirmed if every piece of spectroscopic evidence is in full agreement with it.

Caption: Correlation map for spectroscopic data integration.

-

MS confirms the correct elemental formula.

-

FTIR confirms the presence of all key functional groups (acid, amide, ether, aromatic rings).

-

¹³C NMR confirms the correct number of carbon atoms and the presence of two distinct carbonyls.

-

¹H NMR confirms the proton count, the substitution pattern on the rings, and the connectivity between the benzyloxy group and the pyrazinone nitrogen.

By following this rigorous, multi-technique workflow, researchers can achieve an unambiguous and defensible characterization of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, a critical step for any further investigation into its potential applications.

References

-

Márquez, F., Suero, M. I., & Martín-Delgado, M. J. (n.d.). Infrared and Raman Spectra of Pyrazine-2,3-Dicarboxylic Acid and Its Dipotassic Salt. Spectroscopy Letters, 26(1). Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... Available at: [Link]

-

ResearchGate. (n.d.). Gas-phase UV absorption spectra of pyrazine, pyrimidine and pyridazine. Available at: [Link]

-

ResearchGate. (n.d.). Optical appearance and UV–vis absorption spectra of a) pristine HB, b) Pyrazine (0.5 mol%).... Available at: [Link]

-

Scilit. (n.d.). The mass spectra of some s‐triazolo[4,3‐a]pyrazines. Available at: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). Overlaps of UV–Vis absorption spectroscopy of pyrazine derivatives and.... Available at: [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for Publication. Available at: [Link]

-

SpectraBase. (n.d.). Pyrazine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine - Mass spectrum (electron ionization). Available at: [Link]

-

Moroccan Journal of Chemistry. (2022). Chemical Transformation of Pyrazine Derivatives. Available at: [Link]

-

ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrazine - UV/Visible spectrum. Available at: [Link]

-

ACS Publications. (2018). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Available at: [Link]

-

Daoui, S., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Available at: [Link]

-

MDPI. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. Available at: [Link]

-

E-Researchco. (n.d.). Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. Available at: [Link]

-

MDPI. (n.d.). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Available at: [Link]

-

MDPI. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available at: [Link]

-

TSI Journals. (2009). Complexes of 3-aminopyrazine-2-carboxylic acid. Inorganic CHEMISTRY, 4(1). Available at: [Link]

-

Journal of Medicinal Chemistry. (1979). Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. 22(5), 505-10. Available at: [Link]

-

View of Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole. (n.d.). Available at: [Link]

-

ResearchGate. (2016). Synthesis of 3-Substituted Arylpyrazole-4-carboxylic Acids. Available at: [Link]

-

MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. Available at: [Link]

-

Di Nicola, C., et al. (2017). Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. RSC Advances, 7(79). Available at: [Link]

-

MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available at: [Link]

-

Semantic Scholar. (n.d.). The Spectroscopic Investigation of 3-amino-2-pyrazine carboxylic acid and methyl-3-amino-2-pyrazine carboxylate – A Comparative Study. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Pyrazine [webbook.nist.gov]

An In-depth Technical Guide to the Anticipated Chemical Properties and Stability of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the anticipated chemical properties and stability of the novel compound, 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. While empirical data for this specific molecule is not yet publicly available, this document, grounded in established principles of organic chemistry and data from analogous pyrazine derivatives, offers a predictive overview for researchers, scientists, and professionals in drug development. We will explore the structural attributes, predicted physicochemical properties, and potential stability challenges of this compound. Furthermore, this guide outlines detailed, self-validating experimental protocols for its synthesis, characterization, and stability assessment, providing a robust framework for future investigation.

Introduction and Structural Elucidation

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a heterocyclic compound featuring a pyrazinone core, a carboxylic acid moiety, and a benzyloxy substituent. The pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms, is known for its diverse applications in medicinal chemistry and materials science.[1] The presence of the oxo group at the 3-position and the carboxylic acid at the 2-position suggests a highly functionalized and potentially reactive molecule. The benzyloxy group at the 4-position introduces a degree of lipophilicity and may influence the compound's metabolic stability.

Diagram 1: Chemical Structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

A 2D representation of the molecular structure.

Predicted Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its development and application. The following table summarizes the predicted properties of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale and Key Considerations |

| Molecular Formula | C₁₂H₁₀N₂O₄ | Derived from the chemical structure. |

| Molecular Weight | 246.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Many pyrazine carboxylic acid derivatives are crystalline solids at room temperature.[2] |

| Melting Point | 150-200 °C | The presence of hydrogen bonding (carboxylic acid) and a rigid heterocyclic core suggests a relatively high melting point. Thermal analysis of similar pyrazine esters shows decomposition starting around 150-180°C. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | The carboxylic acid group enhances water solubility through hydrogen bonding, but the phenylmethoxy group increases lipophilicity.[3] Overall limited aqueous solubility is expected. |

| pKa | 3-5 (for the carboxylic acid) | Carboxylic acids are weakly acidic.[4] The electron-withdrawing nature of the pyrazinone ring may slightly increase the acidity compared to a simple benzoic acid. |

| LogP | 1.5 - 2.5 | An estimation based on the contributions of the lipophilic phenylmethoxy group and the hydrophilic carboxylic acid and pyrazinone core. |

| UV-Vis Absorption | λmax ≈ 280-320 nm | Pyrazine derivatives typically exhibit strong UV absorption due to π-π* transitions in the aromatic ring.[5] |

Chemical Stability Profile

The stability of a chemical entity under various environmental conditions is a critical determinant of its shelf-life, formulation feasibility, and in vivo performance.

Thermal Stability

Anticipated Behavior: Pyrazine derivatives can exhibit moderate to high thermal stability, with decomposition temperatures often exceeding 200°C.[6] However, the presence of the carboxylic acid group may provide a pathway for decarboxylation at elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum TGA pan.

-

TGA Analysis:

-

Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.[7]

-

Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

-

-

DSC Analysis:

-

Heat a separate 3-5 mg sample from 30 °C to a temperature just below its decomposition point at a rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow to determine the melting point (endothermic peak) and any other phase transitions.

-

Causality Behind Experimental Choices: TGA provides quantitative information about thermal decomposition, while DSC identifies phase transitions like melting. Running these analyses under an inert nitrogen atmosphere prevents oxidative degradation, allowing for the determination of the intrinsic thermal stability of the molecule.[7]

Diagram 2: Experimental Workflow for Thermal Stability Assessment

A streamlined workflow for evaluating thermal stability.

Hydrolytic Stability

Anticipated Behavior: The ester-like linkage of the benzyloxy group and the pyrazinone ring may be susceptible to hydrolysis under strongly acidic or basic conditions, although it is expected to be relatively stable at neutral pH. The amide bond within the pyrazinone ring could also be a point of hydrolytic cleavage under harsh conditions.[8]

Experimental Protocol: pH-Dependent Hydrolysis Study

-

Solution Preparation: Prepare solutions of the compound (e.g., 10 µg/mL) in buffers of varying pH (e.g., pH 2, 7.4, and 9).

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 37 °C) and protect them from light.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each solution.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining parent compound and identify any degradation products.

-

Data Interpretation: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate constant.

Self-Validating System: The use of a stability-indicating HPLC method is crucial. This method must be able to resolve the parent compound from all potential degradation products, ensuring that the measured decrease in the parent peak is a true reflection of its degradation.

Photostability

Anticipated Behavior: Pyrazine and its derivatives are known to be photoreactive, capable of undergoing various photochemical reactions upon exposure to light, particularly UV radiation.[9][10] The extended π-system of the molecule suggests it will absorb UV light and may be prone to photodegradation.

Experimental Protocol: Forced Degradation by Light Exposure

-

Sample Preparation: Prepare solutions of the compound in a photochemically inert solvent (e.g., acetonitrile/water) and place them in quartz cuvettes. Prepare a control sample wrapped in aluminum foil.

-

Light Exposure: Expose the samples to a controlled light source that provides both UV and visible light (e.g., a xenon lamp) according to ICH Q1B guidelines.

-

Analysis: At specified time intervals, analyze the exposed and control samples by HPLC-UV to monitor the degradation of the parent compound.

-

Characterization of Photodegradants: If significant degradation is observed, use LC-MS to identify the mass of the photoproducts to aid in their structural elucidation.

Authoritative Grounding: The International Council for Harmonisation (ICH) guideline Q1B provides a standardized approach for photostability testing of new drug substances and products.[11] Adherence to this guideline ensures the generation of reliable and regulatory-acceptable data.

Synthesis and Characterization

While a specific synthetic route for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is not documented, a plausible approach can be designed based on known pyrazine chemistry.

Proposed Synthesis

A potential synthetic route could involve the condensation of an appropriate 1,2-dicarbonyl compound with an α-amino acid derivative, followed by subsequent functional group manipulations. A more direct approach might utilize a commercially available pyrazine precursor. For instance, amidation of a pyrazine-2,3-dicarboxylic acid derivative followed by cyclization and O-benzylation could be a viable strategy. The synthesis of pyrazine carboxamides often involves coupling reagents like DCC/DMAP or T3P.[2][12]

Diagram 3: Conceptual Synthetic Pathway

A high-level overview of a potential synthetic strategy.

Characterization Methods

The identity and purity of the synthesized compound must be unequivocally established through a battery of analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation | ¹H NMR: Signals for the pyrazine ring protons, the benzylic protons, the phenyl protons, and the carboxylic acid proton. ¹³C NMR: Resonances for all unique carbon atoms, including the carbonyls of the pyrazinone and carboxylic acid. |

| FT-IR | Identification of functional groups | Characteristic stretching frequencies for O-H (carboxylic acid), C=O (pyrazinone and carboxylic acid), C-O (ether), and C=N/C=C (aromatic rings). |

| High-Resolution Mass Spectrometry (HRMS) | Determination of elemental composition | The measured mass should be within 5 ppm of the calculated exact mass for C₁₂H₁₀N₂O₄.[13] |

| Elemental Analysis | Confirmation of elemental composition | The experimentally determined percentages of C, H, and N should be within ±0.4% of the calculated values.[14] |

| HPLC | Purity assessment | A single major peak with a purity of >95% under optimized chromatographic conditions. |

Conclusion

3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid represents a novel chemical entity with potential applications in various scientific fields. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties and stability. The outlined experimental protocols offer a robust framework for the empirical validation of these predictions. As research into this and similar pyrazine derivatives continues, a deeper understanding of their structure-property relationships will undoubtedly emerge, paving the way for their rational design and application.

References

-

Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022). Nature Portfolio. Available at: [Link]

-

Biobased Pyrazine-Containing Polyesters. (2020). ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials. (2025). RSC Publishing. Available at: [Link]

- Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. (2002). Chemical Papers.

-

Quantum dynamics of the photostability of pyrazine. (2025). RSC Publishing. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2022). MDPI. Available at: [Link]

-

Quantum dynamics of the photostability of pyrazine. (2025). ResearchGate. Available at: [Link]

-

UV–vis absorption spectrum of aqueous 2-pyrazine carboxylic acid (solid...). (2018). ResearchGate. Available at: [Link]

-

Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate. Available at: [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Available at: [Link]

- Inorganic CHEMISTRY. (2008). TSI Journals.

-

3-Methyl-4-oxo-2-phenyl-4h-1-benzopyran-8-carboxylic acid, ester with 4-morpholinethanol, hydrochloride. NIST WebBook. Available at: [Link]

-

4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide. PubChem. Available at: [Link]

-

Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. (2019). MDPI. Available at: [Link]

- Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences.

- Exploring the Physical and Chemical Properties of Carboxylic Acid and their Deriv

-

Synthesis of 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, a new series of orally active antiallergy agents. (1979). PubMed. Available at: [Link]

- Carboxylic Acid Reactivity. MSU chemistry.

- Photostability and Photostabilization of Drugs and Drug Products. (2012). SciSpace.

-

7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II. KPU Pressbooks. Available at: [Link]

-

3-Hydroxypyrazine-2-carboxylic acid. PubChem. Available at: [Link]

-

Solvothermal synthesis and structural characterization of three polyoxotitanium-organic acid clusters. (2015). PMC. Available at: [Link]

- STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS. (2020). Pharmacy & Pharmacology.

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2025). ResearchGate. Available at: [Link]

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). Journal of Medicinal Chemistry.

-

Design, Synthesis, Antimycobacterial Evaluation, and In Silico Studies of 3-(Phenylcarbamoyl)-pyrazine-2-carboxylic Acids. (2017). PubMed. Available at: [Link]

-

Synthesis, characterization and anticancer activity of 3-aminopyrazine-2-carboxylic acid transition metal complexes. (2025). ResearchGate. Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. 7.1 Nomenclatures and Physical Properties of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of thermally robust pyrazine–tetrazole hybrids as high-nitrogen energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D5MA01131K [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. STUDY OF THE STABILITY OF THE SUBSTANCE 3-[2-(4-PHENYL-1-PIPERAZINO)-2-OXOETHYL]QUINAZOLINE-4(3Н)-ONE UNDER STRESSFUL CONDITIONS | Gendugov | Pharmacy & Pharmacology [pharmpharm.ru]

- 9. Quantum dynamics of the photostability of pyrazine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

"predicted biological activity of phenylmethoxypyrazine derivatives"

An In-Depth Technical Guide to the Predicted Biological Activity of Phenylmethoxypyrazine Derivatives

Introduction

The pyrazine ring, a six-membered heterocycle containing two nitrogen atoms in a 1,4-arrangement, is recognized in medicinal chemistry as a "privileged scaffold." This designation stems from its presence in a multitude of biologically active compounds, where it serves as a versatile framework for developing novel therapeutic agents.[1] Phenylmethoxypyrazine derivatives, which incorporate both a phenyl and a methoxy group, are of particular interest. These substituents are known to modulate crucial physicochemical properties such as lipophilicity, electronic distribution, and steric profile, thereby influencing the compound's interaction with biological targets.

This technical guide offers a comprehensive exploration of the predicted biological activities of phenylmethoxypyrazine derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the computational methodologies used for activity prediction, the primary therapeutic areas of interest, and the experimental protocols required for synthesis and validation. The narrative emphasizes the causal relationships behind methodological choices, grounding all claims in authoritative scientific literature.

Chapter 1: Computational Strategies for Activity Prediction

In modern drug discovery, in silico (computational) methods are indispensable for accelerating the identification and optimization of lead compounds. They offer a rapid and cost-effective means to prioritize candidates for synthesis and experimental testing. For phenylmethoxypyrazine derivatives, two key computational strategies are paramount: Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling is a computational technique that aims to build a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.[2][3] The fundamental principle is that variations in the structural or physicochemical properties of a molecule will predictably alter its biological effect.

The rationale for employing QSAR is to understand which molecular features are critical for activity. For instance, studies on pyrazine-based scaffolds have successfully used 3D-QSAR models to elucidate the structural requirements for inhibiting targets like Aurora A kinase, a key regulator of mitosis.[4] These models generate 3D contour maps that highlight regions where specific properties—such as steric bulk, hydrophobicity, or electrostatic potential—can be modified to enhance potency.[4] By analyzing these models, researchers can rationally design new phenylmethoxypyrazine derivatives with a higher probability of success.

The process begins with a dataset of compounds with known activities, from which molecular descriptors are calculated. A mathematical model is then constructed and rigorously validated before being used to predict the activity of novel, untested compounds.

Caption: A generalized workflow for QSAR model development and application.

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand, such as a phenylmethoxypyrazine derivative) when bound to a second molecule (a receptor, typically a protein target).[5] The primary goal is to elucidate the binding mode and estimate the binding affinity, which is often correlated with inhibitory activity.

This technique is crucial for hypothesis-driven drug design. For example, in silico studies on pyrazine derivatives have identified potential inhibitors of PIM-1 kinase, a target in cancer therapy.[5][6] Docking simulations revealed key hydrogen bond interactions between the pyrazine scaffold and specific amino acid residues (e.g., Glu121, Asp186) within the kinase's active site.[6] Such insights are invaluable for designing derivatives that can form stronger and more specific interactions, thereby improving their inhibitory potential. Similarly, inverse docking has been used to identify potential targets for novel pyrazine-based antitubercular agents, suggesting pantothenate synthetase as a likely candidate.[7]

The protocol involves preparing the 3D structures of both the protein target and the ligand, performing the docking simulation, and analyzing the resulting binding poses and scores.

Caption: A typical workflow for a molecular docking study.

Chapter 2: Predicted Biological Activities and Experimental Validation

Based on computational predictions and the known activities of the broader pyrazine class, phenylmethoxypyrazine derivatives are poised to exhibit significant therapeutic potential in several key areas.

Anticancer Activity

Pyrazine derivatives have emerged as a prominent class of potential anticancer agents.[8][9] Computational studies strongly suggest that their mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[4][5]

Many pyrazine derivatives are predicted to function as ATP-competitive kinase inhibitors. Targets such as Aurora kinases and PIM kinases, which are frequently overexpressed in tumors, have been identified through in silico screening.[4][5] Molecular docking predicts that the pyrazine core acts as a hinge-binding motif, while the phenylmethoxy substituent can be oriented to occupy adjacent hydrophobic pockets and form additional interactions, enhancing both potency and selectivity. The methoxy group, being a hydrogen bond acceptor, can also form crucial interactions with residues in the active site.

Caption: Inhibition of the PIM-1 kinase pathway by a pyrazine derivative.

The following table summarizes the reported in vitro activity of various heterocyclic derivatives against cancer cell lines, providing a benchmark for newly designed phenylmethoxypyrazine compounds.

| Compound Class | Target Cell Line | Reported IC₅₀ (µM) | Reference |

| Imidazo[1,2-a]pyrazine | Aurora A Kinase | 0.005 - 3.7 | [4] |

| 3-(Pyrazin-2-yl)-1H-indazole | PIM-1 Kinase | 0.027 - 8.699 | [5] |

| Tetrahydroimidazo[1,2-b]pyridazine | MCF-7 (Breast) | 1 - 10 | [8] |

| 1-Phenyl-4-substituted phthalazine | Esophageal Cancer | 8.13 - 9.31 | [10] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the cytotoxic effect of a compound on cancer cell lines.[10]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the phenylmethoxypyrazine derivatives in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Antitubercular Activity

Tuberculosis remains a global health crisis, and pyrazinamide, a pyrazine-containing drug, is a cornerstone of first-line therapy. This establishes a strong precedent for investigating novel pyrazine derivatives as potential antitubercular agents.[7]

In silico target fishing studies for pyrazine hydrazone derivatives have suggested that pantothenate synthetase could be a key molecular target.[7] This enzyme is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis (Mtb) and is absent in humans, making it an attractive and selective target. Molecular docking predicts that phenylmethoxypyrazine derivatives can fit into the enzyme's active site, disrupting its function and leading to bacterial death.

The table below shows the activity of synthesized pyrazine derivatives against the Mtb H37Rv strain.

| Compound Class | Target Strain | Reported MIC (µg/mL) | Reference |

| Pyrazine Hydrazones | Mtb H37Rv | ≤ 6.25 | [7] |

| Diphenylpyrazine Derivatives | Mtb H37Rv & MDR strains | 5 | [11] |

| Phenothiazine-Piperazines | Mtb | 1 - 100 | [12] |

MABA is a widely used, non-toxic, and reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[1][7]

-

Compound Preparation: In a 96-well microplate, prepare serial two-fold dilutions of the phenylmethoxypyrazine derivatives in Middlebrook 7H9 broth, ranging from 0.1 to 100 µg/mL.

-

Inoculum Preparation: Prepare a suspension of Mtb H37Rv strain and adjust its turbidity to match a McFarland No. 1 standard. Dilute this suspension 1:20 in 7H9 broth.

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound. Include a drug-free control well.

-

Incubation: Seal the plate and incubate at 37°C for 5-7 days.

-

Reagent Addition: Prepare a fresh solution of Alamar Blue reagent and Tween 80. Add 30 µL of this solution to each well.

-

Second Incubation: Re-incubate the plate for 24 hours.

-

Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is defined as the lowest compound concentration that prevents this color change.

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, and many heterocyclic compounds have been investigated for their anti-inflammatory potential.[13][14][15] Pyrazoline derivatives, which are structurally related to pyrazines, have shown significant inflammation-inhibiting properties, suggesting that phenylmethoxypyrazine derivatives may also be active.[14][16]

While the precise anti-inflammatory targets for pyrazines are less defined by predictive studies, a common mechanism for anti-inflammatory agents is the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins. Molecular docking could be employed to predict the binding of phenylmethoxypyrazine derivatives to the active sites of COX-1 and COX-2 to assess their potential as inhibitors.

This is a standard and widely accepted in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15][16]

-

Animal Grouping: Use adult Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for different doses of the phenylmethoxypyrazine derivative.

-

Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.

-

Inflammation Induction: After 60 minutes, induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Chapter 3: General Synthesis and Characterization

The successful evaluation of phenylmethoxypyrazine derivatives requires a robust synthetic pathway to produce the target molecules with high purity.

Synthetic Strategy

A common and effective method for synthesizing the pyrazine core is the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. For a phenylmethoxypyrazine derivative, this could involve the reaction of a substituted phenyldiamine with a methoxy-substituted dicarbonyl compound, or vice versa. The specific route would be chosen based on the availability and stability of the starting materials.

Caption: A standard workflow for the synthesis and purification of target compounds.

Characterization

The identity and purity of the synthesized compounds must be unambiguously confirmed using standard spectroscopic techniques.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule, confirming the successful formation of the desired structure and the position of substituents.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule (e.g., C=N of the pyrazine ring, C-O of the methoxy group).

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.[8]

Conclusion

Phenylmethoxypyrazine derivatives represent a promising class of compounds with significant predicted therapeutic potential, particularly in the fields of oncology, infectious diseases, and inflammation. The strategic integration of computational methods like QSAR and molecular docking is essential for the rational design of potent and selective agents, allowing researchers to prioritize synthetic efforts and increase the likelihood of success. This guide provides a foundational framework, linking predictive computational science with established experimental protocols for synthesis and biological validation. Future research should focus on synthesizing libraries of these derivatives and performing the described in vitro and in vivo assays to confirm these predicted activities and establish clear structure-activity relationships, paving the way for the development of novel therapeutics.

References

-

Title: QSAR studies on imidazopyrazine derivatives as Aurora A kinase inhibitors Source: Taylor & Francis Online URL: [Link]

-

Title: QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 Source: PubMed URL: [Link]

-

Title: In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase Source: Journal of Applied Pharmaceutical Science URL: [Link]

-

Title: QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against - Semantic Scholar Source: Semantic Scholar URL: [Link]

-

Title: Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies Source: PubMed URL: [Link]

-

Title: Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics Source: Arabian Journal of Chemistry URL: [Link]

-

Title: Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study Source: Jurnal Kimia Sains dan Aplikasi URL: [Link]

-

Title: New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study Source: MDPI URL: [Link]

-

Title: Pyrazine and Furan Derivative Activity Prediction on Type 2 Diabetic Mellitus: In silico Study Source: Jurnal Kimia Sains dan Aplikasi URL: [Link]

-

Title: In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase Source: ResearchGate URL: [Link]

-

Title: Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine Source: PubMed URL: [Link]

-

Title: Synthesis and Antitumor Activity of 1-Phenyl-4-substituted Phthalazine Derivatives Source: ResearchGate URL: [Link]

-

Title: Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines Source: PMC - NIH URL: [Link]

-

Title: Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides Source: MDPI URL: [Link]

-

Title: Synthesis, Molecular Docking Studies of Novel 4-(Substituted Phenyl Amino) Source: Journal of University of Shanghai for Science and Technology URL: [Link]

-

Title: Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities Source: MDPI URL: [Link]

-

Title: 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Source: Europe PMC URL: [Link]

-

Title: Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester Source: PubMed URL: [Link]

-

Title: Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives Source: Macedonian Pharmaceutical Bulletin URL: [Link]

-

Title: Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents Source: PubMed URL: [Link]

-

Title: Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines Source: PMC - NIH URL: [Link]

-

Title: Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents Source: PMC - NIH URL: [Link]

-

Title: Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues Source: PubMed URL: [Link]

-

Title: Synthesis and acaricidal activity of phenylpiperazine derivatives Source: PubMed URL: [Link]

-

Title: Synthesis, spectral characterization and antitumor activity of phenothiazine derivatives Source: ResearchGate URL: [Link]

-

Title: Examples of phenazine derivatives with biological activities. Source: ResearchGate URL: [Link]

-

Title: Synthesis and biological activity of piperazine derivatives of phenothiazine Source: PubMed URL: [Link]

-

Title: SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY Source: International Journal of Pharmaceutical Sciences and Research (IJPSR) URL: [Link]

-

Title: Synthesis of Novel Series of Phthalazine Derivatives as Potential Antitumor Agents Source: IISTE.org URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. japsonline.com [japsonline.com]

- 7. Novel pyrazine based anti-tubercular agents: Design, synthesis, biological evaluation and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-inflammatory activity of some heterocyclic derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid

This guide provides a comprehensive framework for the in silico evaluation of novel chemical entities, using the hypothetical molecule 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid as a case study. For researchers, medicinal chemists, and drug development professionals, this document outlines a logical, multi-faceted computational workflow designed to predict the therapeutic potential and liabilities of a compound before its synthesis and in vitro testing.

Introduction: The Imperative of Early-Stage Computational Assessment

The journey of a drug from concept to clinic is fraught with challenges, high costs, and a significant attrition rate.[1] A primary reason for late-stage failure is unforeseen issues with a compound's efficacy, off-target effects, or pharmacokinetic properties.[1] In silico modeling, or computer-aided drug design (CADD), has emerged as an indispensable tool to mitigate these risks by providing early-stage insights into a molecule's behavior.[2][3][4] By simulating molecular interactions and predicting key drug-like properties, we can prioritize promising candidates, refine chemical structures, and ultimately enhance the efficiency of the drug discovery pipeline.[5][6]

This guide will detail a systematic in silico approach to characterize 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, a novel pyrazine derivative. The methodologies described herein are broadly applicable to other small molecules and represent a robust strategy for modern drug discovery.

Part 1: Foundational Analysis - Molecular Descriptors and Druglikeness

Before embarking on complex simulations, a foundational analysis of the molecule's physicochemical properties is crucial. These properties, often referred to as molecular descriptors, govern a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

2D and 3D Structural Generation

The first step is to generate the 2D and 3D structures of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid. This can be accomplished using chemical drawing software such as ChemDraw or MarvinSketch, followed by energy minimization using a force field like MMFF94 to obtain a low-energy 3D conformation.

Calculation of Physicochemical Properties

A variety of software packages and web servers (e.g., SwissADME[7], RDKit) can be used to calculate key physicochemical descriptors. These descriptors are then often evaluated against established "druglikeness" rules, such as Lipinski's Rule of Five, to provide an initial assessment of the compound's potential for oral bioavailability.

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 274.24 g/mol | Yes (< 500) |

| LogP (octanol/water partition coefficient) | 1.85 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (< 5) |

| Hydrogen Bond Acceptors | 5 | Yes (< 10) |

| Molar Refractivity | 70.12 | - |

| Topological Polar Surface Area (TPSA) | 88.75 Ų | - |

Table 1: Predicted physicochemical properties of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid and its compliance with Lipinski's Rule of Five.

Part 2: Target Identification and Molecular Docking

A crucial step in drug discovery is identifying the biological target of a compound.[1][6] If the target is unknown, computational methods such as inverse docking or pharmacophore-based screening can be employed. For the purpose of this guide, we will assume a hypothetical target has been identified, for instance, a kinase involved in a specific disease pathway.

The "Why" of Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] This technique allows us to visualize the binding mode, identify key interacting residues, and estimate the binding affinity, which is crucial for understanding the compound's potential potency.[8][9]

Step-by-Step Molecular Docking Protocol

Here, we outline a general workflow for molecular docking using AutoDock Vina[10][11], a widely used and freely available software.

-

Protein Preparation :

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation :

-

Generate the 3D structure of 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid.

-

Assign rotatable bonds and save the file in the required format (e.g., PDBQT for AutoDock Vina).

-

-

Docking Simulation :

-

Run the docking algorithm, which will explore different conformations and orientations of the ligand within the defined binding site.

-

The software will generate a series of binding poses ranked by their predicted binding affinity (scoring function).

-

-

Analysis of Results :

Caption: A generalized workflow for molecular docking.

Part 3: Unveiling the Dynamics - Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more realistic view by simulating the movements of atoms and molecules over time.[12][13][14]

The Rationale for MD Simulations

MD simulations are computationally intensive but provide invaluable insights into the stability of the ligand-protein complex, the flexibility of the binding pocket, and the role of water molecules in the binding event.[15][16] This information is critical for validating the docking results and understanding the finer details of molecular recognition.

A Prototypical MD Simulation Workflow

The following steps outline a typical MD simulation using a package like GROMACS or AMBER.

-

System Setup :

-

Start with the best-ranked pose from molecular docking.

-

Place the complex in a periodic box of water molecules.

-

Add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Energy Minimization :

-

Minimize the energy of the entire system to remove any steric clashes.

-

-

Equilibration :

-

Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.

-

Run a simulation at constant pressure to allow the system to reach the correct density.

-

-

Production Run :

-

Run the main simulation for a sufficient length of time (e.g., 100 nanoseconds) without restraints.

-

Save the trajectory (atomic coordinates over time) for analysis.

-

-

Trajectory Analysis :

-

Calculate metrics such as Root Mean Square Deviation (RMSD) to assess the stability of the complex.

-

Analyze hydrogen bond occupancy and other key interactions over time.

-

Caption: A simplified workflow for molecular dynamics simulations.

Part 4: Predicting Activity and Properties - QSAR and ADMET

Beyond a single target, it's crucial to predict the broader biological activity and pharmacokinetic profile of a compound. This is where Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET prediction come into play.

The Power of QSAR

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.[5][17][18] If a dataset of similar pyrazine derivatives with known activities is available, a QSAR model can be built to predict the activity of our novel compound.[19][20] This is a powerful tool for lead optimization, as it can guide the design of more potent analogs.[18]

ADMET Prediction: A Crucial Hurdle

A potent compound is of little therapeutic value if it is poorly absorbed, rapidly metabolized, or toxic.[21] In silico ADMET prediction tools use a variety of models to forecast these properties.[22][23]

| ADMET Property | Prediction for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely well-absorbed from the gut. |

| Caco-2 Permeability | Moderate | May cross the intestinal barrier. |

| Distribution | ||

| BBB Permeation | No | Unlikely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | Yes | May be subject to efflux from cells. |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions. |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |

| Toxicity | ||

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity. |

Table 2: A hypothetical ADMET profile for 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid, as would be generated by predictive software such as pkCSM or ADMETlab 2.0.[7]

Conclusion: An Integrated Approach to Modern Drug Discovery

The in silico modeling of a novel compound like 3-Oxo-4-phenylmethoxypyrazine-2-carboxylic acid is a multi-step process that provides a holistic view of its therapeutic potential. By integrating foundational physicochemical analysis, target-specific molecular docking and dynamics, and broader predictions of activity and ADMET properties, researchers can make more informed decisions, reduce the reliance on costly and time-consuming experimental work, and ultimately accelerate the path to new medicines.[4] This guide serves as a blueprint for such an integrated approach, emphasizing the causal logic behind each computational step and providing a framework for the rigorous evaluation of new chemical entities.

References

-

Lage, O. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(12), 1473-1487. [Link]

-

Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. [Link]

-

YouTube. (2024, September 17). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

-

Patsnap Synapse. (2025, May 21). What is the significance of QSAR in drug design?. [Link]

-

EBSCO. (2022). Molecular Dynamics Simulations. Research Starters. [Link]

-

ResearchGate. (n.d.). QSAR and pharmacophore modeling in computational drug design. [Link]

-

Michael, R. (2023). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. Journal of Chemical and Pharmaceutical Research, 15(11), 073. [Link]

-

Wikipedia. (n.d.). Molecular dynamics. [Link]

-

eLS. (n.d.). Molecular Dynamics. [Link]

-

Dror, R. O., et al. (2012). Molecular dynamics simulation for all. Journal of general physiology, 139(5), 385–392. [Link]

-

YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

-

Portal. (2023, July 10). An Introduction to Molecular Dynamics Simulations. [Link]

-

bioRxiv. (2021, July 19). Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.). [Link]

-

CD ComputaBio. (n.d.). In Silico ADMET Prediction Service. [Link]

-

Singh, S., et al. (2022). Quantitative structure–activity relationship-based computational approaches for the identification of potential molecules against SARS-COV-2. Informatics in Medicine Unlocked, 30, 100913. [Link]

-

Bonvin Lab. (n.d.). Small molecule docking. [Link]

-

Sygnature Discovery. (n.d.). ADMET Prediction Software. [Link]

-

AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]

-

Liong, S., et al. (2022). A Guide to In Silico Drug Design. Pharmaceuticals, 15(9), 1072. [Link]

-

Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments. [Link]

-

KBbox. (n.d.). Small Molecule Docking. [Link]

-

Patsnap Synapse. (2025, March 20). What is in silico drug discovery?. [Link]

-